N-cyclohexyl-2-nitroaniline
Description
Contextualization within Nitroaniline and Cyclohexylamine (B46788) Chemistry
N-cyclohexyl-2-nitroaniline is structurally situated at the intersection of two important classes of organic compounds: nitroanilines and cyclohexylamines. Nitroanilines, which exist as three isomers (ortho, meta, and para), are foundational materials in the synthesis of dyes, pharmaceuticals, and as intermediates in various chemical processes. chempanda.comnih.gov The nitro group significantly influences the chemical behavior of the aniline (B41778) ring, affecting its basicity and reactivity in substitution reactions. wikipedia.org 2-Nitroaniline (B44862), the direct precursor, is primarily used in the production of o-phenylenediamine. chempanda.com
Cyclohexylamine, on the other hand, is a primary aliphatic amine that serves as a versatile building block in the synthesis of a wide range of compounds, including artificial sweeteners, corrosion inhibitors, and rubber vulcanization accelerators. rsc.orgyoutube.com The incorporation of the cyclohexyl moiety into the 2-nitroaniline structure imparts a greater hydrophobic character to the molecule. evitachem.com
The synthesis of this compound typically involves the nucleophilic aromatic substitution reaction between 2-chloronitrobenzene and cyclohexylamine. tandfonline.comtandfonline.com An improved synthetic methodology utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base to facilitate this reaction, leading to good to excellent yields. tandfonline.comtandfonline.com
Historical Overview of Related Compound Research
The history of related compounds dates back to the 19th century with the isolation of aniline in 1826 and the first synthesis of a nitroaniline derivative by Nikolay Zinin in 1842 through the reduction of nitrobenzene. wikipedia.org The development of synthetic dyes in the late 19th and early 20th centuries heavily relied on aniline and its derivatives, including nitroanilines, as key intermediates. illinois.edu Research into N-substituted nitroanilines has been driven by the desire to create molecules with specific properties, such as color, stability, and biological activity. The synthesis of N-alkyl and N-aryl derivatives of nitroanilines has been a continuous area of study, with various methods being developed to achieve these transformations efficiently. tandfonline.comtandfonline.com
Significance in Modern Organic Synthesis and Material Science
In modern organic synthesis, this compound and related N-substituted-2-nitroanilines are valuable intermediates. tandfonline.com Their reduction leads to the corresponding 1,2-diamines, which are precursors to a variety of heterocyclic compounds such as benzimidazoles and triazoles, some of which exhibit biological activity. tandfonline.com
The field of material science has also found applications for nitroaniline derivatives. Nitroanilines are used in the creation of nonlinear optical (NLO) materials, which have potential uses in telecommunications and optical computing. Furthermore, polymers derived from nitroanilines have been investigated for their electrical conductivity and potential use in electronic devices. zenodo.orgnih.gov The reaction of 2- and 4-nitroanilines with sulfuric acid can produce voluminous foams, known as aphrogenic pyrostats, which have applications as fire-quenching agents. researchgate.net While specific research on this compound in these advanced materials is not extensively documented, its structural similarity to other N-substituted nitroanilines suggests potential for similar applications.
Scope of Current Academic Investigation
Current academic research involving compounds related to this compound is diverse. Investigations include the development of more efficient and environmentally friendly synthetic methods for N-substituted anilines. tandfonline.comtandfonline.com There is also ongoing research into the synthesis and properties of novel dyes and pigments derived from nitroanilines for various applications, including textiles and high-performance materials. researchgate.netatbuftejoste.com.ngorientjchem.orgekb.eg Furthermore, the unique electronic properties of nitroaniline derivatives continue to be explored for their potential in NLO materials and as precursors for nitric oxide-releasing agents for therapeutic applications. nih.gov While direct studies on this compound are limited, the broader research on N-substituted nitroanilines provides a framework for understanding its potential areas of investigation.
Chemical Compound Information
| Compound Name |
| This compound |
| 2-nitroaniline |
| Cyclohexylamine |
| o-phenylenediamine |
| 2-chloronitrobenzene |
| 1,8-diazabicyclo[5.4.0]undec-7-ene |
| aniline |
| nitrobenzene |
| benzimidazoles |
| triazoles |
Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 220.121177757 |
| Monoisotopic Mass | 220.121177757 |
| Topological Polar Surface Area | 57.8 Ų |
| Heavy Atom Count | 16 |
| Complexity | 226 |
| pKa (strongest basic) | -2.9 |
Data sourced from PubChem and other chemical databases.
Properties
IUPAC Name |
N-cyclohexyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENZSHGMDIEWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-71-3 | |
| Record name | N-CYCLOHEXYL-2-NITROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Optimization
Established Synthetic Pathways to N-cyclohexyl-2-nitroaniline
Reductive Amination Routes
Reductive amination stands out as a prevalent and efficient method for synthesizing this compound. This approach typically involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.
The direct reductive amination of the electron-deficient 2-nitroaniline (B44862) with cyclohexanone (B45756) is a common pathway. thieme-connect.comthieme-connect.com This one-pot reaction combines the initial formation of an imine or enamine intermediate from the aniline (B41778) and ketone, which is then reduced in situ to the desired secondary amine. youtube.comnbu.ac.in The direct approach is often preferred due to its operational simplicity and atom economy. nih.gov
A variety of reducing agents and catalytic systems have been explored to drive the reductive amination of 2-nitroaniline and cyclohexanone. These include borane-based reagents and catalytic hydrogenation.
Several methods have been developed to facilitate this transformation, each with its own set of conditions and efficiencies. thieme-connect.com For instance, one method employs borane·tetrahydrofuran complex (BH₃·THF) in combination with trimethylsilyl (B98337) chloride (TMSCl) in dimethylformamide (DMF), which has been shown to be highly effective. thieme-connect.com Another established method utilizes BH₃·THF in a mixture of dichloromethane (B109758) (CH₂Cl₂) and acetic acid (AcOH). thieme-connect.comthieme-connect.com Sodium borohydride (B1222165) (NaBH₄) in conjunction with TMSCl in DMF also serves as a potent reducing system. thieme-connect.comthieme-connect.com
Beyond borohydride reagents, catalytic transfer hydrogenation has been investigated. One such system uses a Hantzsch ester as the hydride source with a thiourea (B124793) organocatalyst. thieme-connect.com Additionally, direct catalytic hydrogenation using molecular hydrogen (H₂) over metal catalysts like nickel composites (Ni/NiO) or iridium-based catalysts presents another viable route. nih.govrsc.org
The optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key variables include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.
For instance, in the BH₃·THF/TMSCl/DMF system, the reaction proceeds rapidly, often reaching completion within minutes at 0 °C, yielding the product in high purity. thieme-connect.com The use of DMF as a solvent has been observed to significantly increase the reaction rate and minimize the reduction of the starting ketone. thieme-connect.com In contrast, the BH₃·THF/AcOH/CH₂Cl₂ method generally requires longer reaction times, spanning several hours. thieme-connect.comthieme-connect.com
The table below summarizes the conditions and outcomes of various optimized reductive amination methods for the synthesis of this compound from 2-nitroaniline and cyclohexanone.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| A | BH₃·THF | CH₂Cl₂/AcOH | 0–20 | 21 h | 74 | thieme-connect.comthieme-connect.com |
| B | BH₃·THF/TMSCl | DMF | 0 | 30 min | 94 | thieme-connect.com |
| C | NaBH₄/TMSCl | DMF | 0 | Not Specified | Not Specified | thieme-connect.comthieme-connect.com |
This table provides a comparative overview of different reductive amination protocols.
Alternative C-N Bond Formation Strategies
Besides reductive amination, other C-N bond formation strategies, such as nucleophilic aromatic substitution, offer alternative pathways to this compound.
Nucleophilic aromatic substitution (SNAᵣ) is a fundamental reaction for forming C-N bonds. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a nitro-substituted aromatic ring bearing a suitable leaving group with cyclohexylamine (B46788). The electron-withdrawing nitro group activates the ring towards nucleophilic attack. masterorganicchemistry.com
One specific example involves the reaction of a dibromonitrobenzene with cyclohexylamine in the presence of a base like potassium carbonate (K₂CO₃) in DMF at elevated temperatures. sci-hub.se This reaction proceeds via an SNAr mechanism where the amine displaces one of the bromide ions. Another approach describes the synthesis of o-nitroarylamines from o-nitroaryl sulfonic acids through an ipso-nucleophilic substitution by an amine at room temperature, without the need for a metal catalyst or activating agent. sci-hub.se
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful method for C-N bond formation, although their direct application to produce this compound from readily available precursors like 2-nitrobromobenzene and cyclohexylamine has been explored. acs.orgtcichemicals.com
Multi-step Synthetic Sequences from Aromatic and Cyclohexyl Precursors
The synthesis of this compound can be effectively achieved through multi-step sequences that start with basic aromatic and cyclohexyl building blocks. A common and logical pathway involves the nucleophilic aromatic substitution (SNAr) reaction. This method typically uses a nitro-substituted benzene (B151609) ring activated towards nucleophilic attack and cyclohexylamine.
A representative sequence involves the reaction of 1-fluoro-2-nitrobenzene (B31998) with cyclohexylamine. The fluorine atom serves as an excellent leaving group, facilitated by the electron-withdrawing properties of the ortho-positioned nitro group. This reaction is often carried out in the presence of a base to neutralize the hydrogen fluoride (B91410) (HF) generated during the substitution.
In a broader context of synthesizing substituted nitroanilines, multi-step procedures are fundamental. For instance, the synthesis of nitroaniline isomers often begins with a different functional group on the benzene ring, which is later converted or used to direct the position of the nitro group. A classic example, though for a different isomer, is the synthesis of p-nitroaniline from acetophenone, which involves converting the acetyl group into an acetamido group, followed by nitration, where the acetamido group directs the incoming nitro group to the para position. magritek.com A similar strategic approach can be envisioned for ortho-substituted products, where functional group interconversion and directed aromatic substitution are key steps.
A general, three-step procedure for creating related N-aryl compounds involves:
Nucleophilic aromatic substitution of an activated halo-nitrobenzene (like 1-fluoro-2-nitrobenzene) with an appropriate amine (such as cyclohexylamine).
Base-induced cyclization, if applicable to the specific amine used. nih.gov
Subsequent reduction of the nitro group to an amine, which can then be used for further derivatization. nih.gov
For the direct synthesis of this compound, the most direct multi-step approach remains the SNAr reaction.
Table 1: Representative Multi-step Synthesis via SNAr
| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |
|---|
Advanced Synthetic Strategies and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. For this compound synthesis, this translates into strategies that reduce waste, minimize energy consumption, and improve atom economy, such as one-pot reactions, the use of alternative energy sources, and the design of reusable catalysts. univpancasila.ac.id
One-Pot and Cascade Reaction Development
One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and reduced solvent waste. Research has demonstrated the feasibility of synthesizing complex amine ligands in a one-pot fashion using 2-nitroaniline and cyclohexylamine as starting materials. tubitak.gov.trtubitak.gov.tr In one such procedure, a melt reaction between N-methylated-4-chloropyridinium triflate and an amine (like 2-nitroaniline or cyclohexylamine) is followed by the addition of a base in the same pot to yield the final product. tubitak.gov.trtubitak.gov.tr This highlights a sophisticated approach to creating complex molecules from these precursors in a single, streamlined operation.
Cascade reactions, where a single event triggers a sequence of intramolecular transformations, represent a highly elegant synthetic strategy. researchgate.net While a specific cascade reaction for the direct synthesis of this compound is not prominently documented, the principles are applied in related syntheses. For example, one-pot, three-component cascade reactions are used to produce complex heterocyclic structures from various amines and other reagents, demonstrating the power of this methodology. scispace.com The development of a cascade process for this compound would likely involve the strategic design of a precursor that, upon activation, undergoes a series of cyclizations and rearrangements to form the target molecule.
Microwave-Assisted and Sonochemical Synthesis Protocols
The use of alternative energy sources like microwaves and ultrasound has emerged as a powerful tool in green chemistry to accelerate organic reactions. univpancasila.ac.id
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.net The synthesis of this compound from 1-fluoro-2-nitrobenzene and cyclohexylamine can be significantly accelerated using this technique. heteroletters.org A microwave-assisted approach for a related aza-Michael addition reaction was performed neat (solvent-free) at 200°C for just 20 minutes. heteroletters.org Adopting microwave-assisted protocols aligns with the principles of green chemistry by improving energy efficiency and reaction speed. researchgate.net
Sonochemical Synthesis: Sonochemistry utilizes the energy of high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. rsc.org This collapse generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. rsc.org While conventional heating can sometimes lead to uncontrolled oxidation or side reactions, sonochemical activation can provide exquisite control. researchgate.net Ultrasound has been successfully used to promote amination reactions, improving yields and shortening reaction times. researchgate.net Applying this to the synthesis of this compound could offer a mild and efficient alternative to traditional methods, particularly for improving mass transfer in heterogeneous reaction systems. rsc.org
Table 2: Comparison of Conventional and Advanced Synthesis Protocols
| Method | Typical Reaction Time | Energy Source | Key Advantages |
|---|---|---|---|
| Conventional Heating | Several hours to days | Thermal (Oil bath, heating mantle) | Well-established, simple setup |
| Microwave-Assisted | Minutes to < 1 hour | Microwave Irradiation | Rapid heating, increased yields, shorter times. researchgate.netheteroletters.org |
Catalyst Design and Reusability in this compound Synthesis
Catalyst design, particularly the development of heterogeneous and reusable catalysts, is central to sustainable chemical synthesis. rsc.org For reactions relevant to this compound, such as N-arylation and the reduction of nitroarenes, significant progress has been made.
The reduction of the nitro group in 2-nitroaniline to form the corresponding diamine is a key related transformation. Researchers have developed highly effective and reusable nanocatalysts for this purpose. For example, copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles have been used to catalyze the reduction of 2-nitroaniline with high efficiency. nih.gov These catalysts can be easily recovered using an external magnet and reused for multiple cycles with minimal loss of activity. nih.gov
Table 3: Performance and Reusability of Catalysts in Related Reactions
| Catalyst | Reaction Catalyzed | Reusability | Performance Decline |
|---|---|---|---|
| CuFe₂O₄ Nanoparticles | Reduction of 2-nitroaniline | Reused for 6 consecutive cycles | Conversion dropped from 95.6% to 86% after 6 cycles. nih.gov |
| Pd₀.₅Ru₀.₅-PVP | Hydrogenation of nitroarenes | Reused 3 times | No significant loss in catalytic activity reported. rsc.org |
| CuO/rGO | Three-component synthesis of heterocycles | Reused up to 5 times | No loss of activity reported. mdpi.com |
In the context of N-arylation, palladium-catalyzed cross-coupling reactions are state-of-the-art. acs.org The development of ligands and supported palladium catalysts that are robust and recyclable is a major area of research. mdpi.com For instance, gold nanoparticles supported on cerium dioxide (Au/CeO₂) and copper oxide on reduced graphene oxide (CuO/rGO) have shown excellent activity and reusability in the synthesis of N-containing heterocycles, demonstrating the potential for applying such catalytic systems to the synthesis of this compound. mdpi.com
Chemical Reactivity and Transformations
Functional Group Interconversions of the Nitro Group
The nitro group is a key reactive site in N-cyclohexyl-2-nitroaniline, susceptible to various reduction and other transformations.
Reduction of the Nitro Moiety to Amino Derivatives
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, and this compound is no exception. wikipedia.org This conversion to an amino group dramatically alters the electronic properties of the aromatic ring, transforming the strongly deactivating nitro group into a strongly activating amino group. A variety of reducing agents can accomplish this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups.
Common methods for the reduction of nitroarenes to anilines include:
Catalytic Hydrogenation: This is a widely used industrial method. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are employed in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.com This method is often clean and efficient, but care must be taken as some catalysts can also reduce the aromatic ring under harsh conditions. google.com
Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are classic reagents for nitro group reduction. wikipedia.orgcommonorganicchemistry.com For instance, iron in acidic media is a mild and common choice. commonorganicchemistry.com
Other Reducing Agents: Sodium hydrosulfite and sodium sulfide (B99878) are also effective for this reduction. wikipedia.orgcommonorganicchemistry.com Sodium sulfide can sometimes offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com
The resulting product, N¹-cyclohexylbenzene-1,2-diamine, possesses two amino groups with different chemical environments, which can be exploited in subsequent reactions.
Other Electrophilic and Nucleophilic Transformations on the Nitroarene Substructure
The electron-withdrawing nature of the nitro group makes the aromatic ring of this compound susceptible to nucleophilic attack. researchgate.net This is in contrast to the more common electrophilic aromatic substitution seen in electron-rich aromatic systems. Nucleophilic aromatic substitution (SNAr) can occur, particularly if there is a suitable leaving group on the ring.
Furthermore, the nitro group itself can react with certain nucleophiles. While less common, instances of nucleophilic attack at the nitrogen or oxygen atoms of the nitro group have been reported in nitroarenes. researchgate.net
The strong electron-withdrawing properties of the nitro group also influence the reactivity of the amine. The basicity of the anilino nitrogen is significantly reduced compared to aniline (B41778) itself due to the delocalization of the nitrogen's lone pair into the nitro-substituted ring. wikipedia.orgmsu.edu
Reactions Involving the Anilino and Cyclohexyl Moieties
The anilino and cyclohexyl groups also offer sites for further chemical modification.
Derivatization at the N-Cyclohexyl Position
While the primary focus is often on the aromatic portion of the molecule, the secondary amine of the anilino group can undergo reactions. For instance, acylation or alkylation at the nitrogen atom is a possibility, although the reduced nucleophilicity of the nitrogen due to the ortho-nitro group might require more forcing conditions.
Electrophilic Aromatic Substitution Patterns on the Nitroaniline Ring
Electrophilic aromatic substitution (EAS) on the nitroaniline ring is challenging due to the strong deactivating effect of the nitro group. chemistrysteps.comlumenlearning.com The amino group, although typically an activating ortho-, para-director, has its activating influence diminished by the adjacent electron-withdrawing nitro group.
Stereochemical Aspects of Cyclohexyl Ring Transformations
Formation of Complex Molecular Architectures
The chemical structure of this compound, featuring a nucleophilic secondary amine and an electrophilic nitro group positioned ortho to each other on an aromatic ring, provides a powerful platform for the synthesis of complex molecular architectures. This strategic arrangement facilitates intramolecular cyclization reactions, primarily through reduction of the nitro group, to generate a variety of fused heterocyclic systems. These transformations are fundamental in medicinal chemistry and materials science, where such scaffolds form the core of many functional molecules.
Synthesis of Fused Ring Systems and Heterocyclic Derivatives
The transformation of this compound into intricate fused ring systems is a testament to the versatility of reductive cyclization strategies. These reactions typically involve the conversion of the nitro group into a reactive intermediate, such as a nitroso, hydroxylamino, or amino group, which then readily reacts with the adjacent N-cyclohexyl moiety or a derivative thereof to form a new heterocyclic ring.
One notable transformation is the pyrolysis of N-cyclohexyl-o-nitroaniline, which does not simply result in a standard benzimidazole (B57391) structure. Instead, it undergoes a deoxygenative process accompanied by a ring expansion of the cyclohexyl group to yield hexahydroazepino[1',2':1,2]benzimidazole. researchgate.net This reaction highlights the potential for complex skeletal rearrangements during the cyclization process. Reductive cyclization of related N-substituted 2-nitroanilines is a widely employed strategy for accessing a diverse range of nitrogen-containing heterocycles. For instance, methods like microwave-assisted reductive cyclization using reagents such as triethyl phosphite (B83602) can produce saturated N-heterocycles like tetrahydroquinoxalines from analogous precursors. researchgate.net
The general reactivity of the o-nitroaniline core is a cornerstone for building various heterocyclic derivatives. While direct examples starting from this compound are specific, the methodologies are broadly applicable. For example, the synthesis of phenazines often proceeds through the intramolecular reductive coupling of 2-nitrodiphenylamine (B16788) derivatives. researchgate.netsemanticscholar.org Similarly, quinoxalinones can be prepared via the cyclocondensation of N-aryl-substituted 2-nitrosoanilines, which are themselves derived from the corresponding 2-nitroanilines. researchgate.net These established synthetic routes underscore the potential of this compound as a starting material for a wide array of fused heterocyclic compounds.
| Starting Material Precursor | Reaction Type | Resulting Fused Heterocyclic System | Key Reagents/Conditions |
|---|---|---|---|
| N-cyclohexyl-o-nitroaniline | Pyrolytic Reductive Cyclization / Ring Expansion | Hexahydroazepino[1',2':1,2]benzimidazole | Heat (Pyrolysis) researchgate.net |
| N-Aryl-2-nitroaniline derivatives | Reductive Cyclization | Benzimidazole derivatives | Pd/C, H₂ nih.gov |
| 2-Nitrodiphenylamine derivatives | Reductive Cyclization | Phenazine (B1670421) derivatives | Alkaline reduction (e.g., with glucose), followed by oxidation (e.g., FeCl₃) researchgate.netsemanticscholar.org |
| N-Aryl-2-nitrosoanilines (from 2-nitroanilines) | Cyclocondensation | Quinoxalinone derivatives | Activated acetates, weak base researchgate.net |
Utilization as a Precursor for Advanced Organic Scaffolds
The fused heterocyclic systems derived from this compound serve as fundamental building blocks, or advanced organic scaffolds, for the construction of more elaborate and functionally complex molecules. The inherent structural features of these scaffolds are often associated with significant biological activity or unique material properties. The compound itself is a documented precursor in the synthesis of phenazistatin derivatives, which are known inhibitors of the phenazine biosynthesis pathway, highlighting its direct link to the creation of bioactive molecules. sci-hub.se
The utility of the this compound framework extends to the synthesis of diverse and complex scaffolds beyond simple fused systems. For example, related N-(2-nitrophenyl)amidines, which can be conceptually derived from this compound, are used to synthesize 3-substituted benzo[e] researchgate.netsci-hub.seCurrent time information in Bangalore, IN.triazine-1-oxides. nih.gov These triazine systems are important pharmacophores in medicinal chemistry. The synthesis involves a base-induced cyclization of the N-aryl amidine, a strategy that leverages the reactivity of the ortho-nitro group. nih.gov
Furthermore, modern synthetic methods expand the repertoire of accessible scaffolds. Photoinduced reductive cyclization of 2-nitroaryl-tethered compounds has emerged as a mild and efficient method to access a variety of N-fused heterocycles, including quinolines, quinoxalines, oxazines, and quinazolinones. rsc.org This catalyst-free transformation, often triggered by a visible-light-induced electron transfer process, demonstrates the broad potential of the 2-nitroaniline (B44862) core, as present in this compound, for constructing a wide range of advanced, polycyclic molecular architectures valuable in drug discovery and materials science. rsc.org
| Precursor Type | Synthetic Strategy | Resulting Advanced Scaffold | Potential Application/Significance |
|---|---|---|---|
| This compound | Multi-step synthesis | Phenazistatin derivatives | Inhibitors of phenazine biosynthesis sci-hub.se |
| N-(2-nitrophenyl)amidines | Base-induced cyclization | Benzo[e] researchgate.netsci-hub.seCurrent time information in Bangalore, IN.triazines | Core structures in medicinal chemistry nih.gov |
| 2-Nitroaryl-tethered carbonyls | Photoinduced reductive cyclization | N-fused heterocycles (e.g., quinolines, oxazines, quinazolinones) | Access to diverse heterocyclic systems under mild conditions rsc.org |
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) offers an atomic-resolution view of a compound's structure. While a specific, publicly deposited crystal structure for N-cyclohexyl-2-nitroaniline was not identified in the surveyed literature, the application of this technique would yield fundamental structural parameters. The analysis of a suitable single crystal would provide the exact coordinates of each atom, defining the molecular geometry. Key parameters that would be determined include the space group of the crystal, the dimensions of the unit cell, and the number of molecules per unit cell (Z). This information is foundational for understanding the packing of molecules in the crystal lattice.
Table 1: Expected Crystallographic Parameters for this compound This table is populated with representative data based on chemically similar compounds, such as other substituted nitroanilines, as a predictive model.
| Parameter | Expected Value/Type | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the unit cell, governing the arrangement of molecules. |
| a (Å) | 10-15 | The length of one edge of the unit cell. |
| b (Å) | 5-10 | The length of a second edge of the unit cell. |
| c (Å) | 15-25 | The length of the third edge of the unit cell. |
| β (°) | 90-110 (for monoclinic) | The angle between the 'a' and 'c' axes of the unit cell. |
| Volume (ų) | 1500-2500 | The total volume of the unit cell. |
| Z | 4 or 8 | The number of molecules contained within one unit cell. |
| Intramolecular H-bond (Å) | N-H···O (approx. 2.6-2.8) | The distance of the hydrogen bond between the amine hydrogen and a nitro group oxygen, indicating a strong intramolecular interaction forming a six-membered ring. researchgate.net |
The crystal packing of this compound is expected to be dominated by a network of non-covalent interactions, which are crucial in stabilizing the supramolecular architecture.
Polymorphism is the ability of a compound to exist in more than one crystal form, with each form having a different arrangement of molecules in the crystal lattice. mt.commpg.de These different forms, or polymorphs, can have distinct physical properties.
This compound is a prime candidate for exhibiting polymorphism due to its conformational flexibility. researchgate.net The cyclohexyl ring can adopt different chair or boat conformations, and the orientation of the cyclohexyl group relative to the nitroaniline plane can vary. This conformational freedom, combined with the presence of multiple hydrogen bonding sites (N-H donor, O-acceptors), allows for various possible packing arrangements, potentially leading to different polymorphs under varying crystallization conditions (e.g., different solvents, temperatures, or cooling rates). ub.edu
Crystal engineering studies would involve a systematic exploration of crystallization parameters to identify and isolate potential polymorphs. By understanding and controlling the interplay of non-covalent interactions, it may be possible to target specific crystal forms with desired properties.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful for functional group identification and for gaining insight into molecular structure and conformation.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. spectroscopyonline.com The resulting spectrum is a molecular fingerprint, with specific peaks corresponding to the vibrations of different functional groups. For this compound, the FT-IR spectrum would provide clear evidence for its key structural components. While an experimental spectrum for the title compound is not detailed in the provided sources, a predictive assignment of its major vibrational bands can be made based on data from analogous compounds. spectroscopyonline.comresearchgate.netvscht.cz
Table 2: Predicted FT-IR Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3350-3400 | Medium | N-H stretching (likely sharp, indicative of intramolecular hydrogen bonding) |
| 3050-3100 | Weak | Aromatic C-H stretching |
| 2850-2930 | Strong | Aliphatic C-H stretching (asymmetric and symmetric) of the cyclohexyl ring |
| ~1620 | Strong | N-H bending (scissoring) |
| 1570-1610 | Strong | Aromatic C=C ring stretching |
| ~1520 | Very Strong | Asymmetric NO₂ stretching |
| ~1350 | Very Strong | Symmetric NO₂ stretching |
| ~1260 | Strong | Aromatic C-N stretching |
| 750-700 | Medium | N-H wagging (out-of-plane bend) for secondary amines. spectroscopyonline.com |
| ~740 | Strong | C-H out-of-plane bending for ortho-disubstituted benzene (B151609) ring |
Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. sdlceku.co.in It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide valuable information, especially regarding the carbon skeleton and the symmetric nitro group vibration.
Conformational insights can be gained as different molecular conformations (e.g., different puckering of the cyclohexyl ring or rotation around the C-N bond) can lead to subtle shifts in the vibrational frequencies or changes in peak intensities. core.ac.uk Theoretical calculations combined with experimental Raman spectra are often used to assign specific conformations. researchgate.net Key expected signals in the Raman spectrum would include a very strong band for the symmetric NO₂ stretch (~1350 cm⁻¹), which is often more intense in Raman than in IR, and characteristic bands for the aromatic ring breathing modes.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, their connectivity, and spatial proximities.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the structure of this compound. For instance, in a related compound, 4-bromo-N-cyclohexyl-2-nitroaniline, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons and the cyclohexyl group. sci-hub.se The aromatic protons appear at δ 8.27 (d, J = 2.32 Hz, 1H), 7.44 (dd, J = 9.16 Hz, J = 2.28 Hz, 1H), and 6.79 (d, J = 9.16 Hz, 1H), while the NH proton resonates at δ 8.12 (d, J = 7.36 Hz, 1H). sci-hub.se
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for this compound and its derivatives, although specific values can vary based on the solvent and substituents. sci-hub.serug.nl
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.12 | d | 7.36 | NH |
| ¹H | 8.27 | d | 2.32 | Ar-H |
| ¹H | 7.44 | dd | 9.16, 2.28 | Ar-H |
| ¹H | 6.79 | d | 9.16 | Ar-H |
| ¹³C | ~145-150 | - | - | C-NO₂ |
| ¹³C | ~130-138 | - | - | C-NH |
| ¹³C | ~115-125 | - | - | Aromatic CH |
| ¹³C | ~50-55 | - | - | Cyclohexyl CH-N |
| ¹³C | ~24-33 | - | - | Cyclohexyl CH₂ |
| Note: This table presents generalized data based on similar structures. Actual values for this compound may differ. |
While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can reveal details about its structure in the crystalline state. beilstein-journals.org This is particularly important for understanding intermolecular interactions, such as hydrogen bonding, which can influence the packing of molecules in a crystal lattice. For this compound, an intramolecular hydrogen bond between the secondary amine and the adjacent nitro group has been observed in the solid state of a related isocyanide derivative, which helps to stabilize the molecule. rug.nl ssNMR techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, allowing for the characterization of different polymorphs and the study of supramolecular assemblies. beilstein-journals.org
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insights into its electronic structure and photophysical properties.
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions in conjugated systems like this compound. smolecule.com The presence of the nitroaniline chromophore gives rise to characteristic absorption bands in the UV-Vis region. For instance, o-nitroaniline exhibits absorption peaks at approximately 283 nm and 412 nm. rubber.or.kr The position and intensity of these bands are sensitive to the solvent environment and the presence of substituents on the aromatic ring. researchgate.net UV-Vis spectroscopy can also be used to monitor chemical reactions involving this compound, such as reduction of the nitro group, by observing the disappearance of the reactant's characteristic absorption and the appearance of the product's absorption. rubber.or.kr
The electronic absorption data for this compound and related compounds are summarized below:
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| o-Nitroaniline | Water | 283, 412 | - |
| m-Nitroaniline | Water | 280, 358 | - |
| N-cyclohexylacrylamide | Acetonitrile | 285 | - |
| N-cyclohexylacrylamide | DMF | 268 | - |
| Data for related compounds are provided for comparative purposes. rubber.or.krbibliotekanauki.pl |
The photophysical properties of this compound, such as its fluorescence and phosphorescence behavior, are of interest for potential applications in materials science. acs.org While detailed photophysical data for this compound itself is not extensively reported, studies on related nitroaniline derivatives can provide some indication of its potential behavior. bibliotekanauki.plicm.edu.pl The presence of the nitro group, which is an electron-withdrawing group, can influence the excited state properties of the molecule and may lead to interesting photophysical phenomena. For example, some nitroaniline derivatives have been investigated for their nonlinear optical properties. bibliotekanauki.pl Further research into the emission spectra and quantum yields of this compound would be necessary to fully characterize its photophysical properties.
Applications in Advanced Materials Science and Chemical Synthesis
Role as a Chemical Intermediate and Precursor
As a precursor, N-cyclohexyl-2-nitroaniline serves as a foundational molecule for constructing more elaborate chemical structures. Its nitro group can be readily reduced to an amine, creating an ortho-diamino system that is ripe for cyclization reactions, while the existing N-cyclohexyl group can influence properties like solubility and molecular packing in the final product.
This compound and its derivatives are valuable intermediates in multi-step organic synthesis. The synthesis of substituted benzimidazoles, a class of compounds with significant therapeutic importance, can be initiated from related nitroaniline structures. sci-hub.seconicet.gov.ar For instance, a bromo-substituted version, 4-bromo-N-cyclohexyl-2-nitroaniline, has been synthesized and serves as a key starting material. sci-hub.se This intermediate is subsequently used to build complex, multi-ring systems like naphthalimide–benzimidazoles, which have been investigated for their bioactivity. sci-hub.se
The general synthetic pathway involves the reaction of a starting material like dibromonitrobenzene with cyclohexylamine (B46788) to yield the this compound core, which then undergoes further reactions, such as reduction of the nitro group followed by cyclization, to form the target complex molecules. sci-hub.se The presence of the cyclohexyl group is often crucial for tuning the lipophilicity and biological profile of the final products. conicet.gov.ar
Table 1: Synthesis of a Naphthalimide-Benzimidazole Intermediate
| Step | Reactants | Product | Key Transformation | Reference |
|---|---|---|---|---|
| 1 | Dibromonitrobenzene, Cyclohexylamine, K₂CO₃ | 4-Bromo-N-cyclohexyl-2-nitroaniline | Nucleophilic aromatic substitution | sci-hub.se |
| 2 | 4-Bromo-N-cyclohexyl-2-nitroaniline derivative | Naphthalimide-benzimidazole precursor | Reduction of nitro group and subsequent cyclizations | sci-hub.se |
The structure of this compound is ideally suited for the synthesis of nitrogen-containing heterocycles, which are pivotal scaffolds in pharmaceuticals and material science. chalmers.segoogle.com The critical step is the reduction of the nitro group to an amine, forming an N-substituted ortho-phenylenediamine. This diamine can then react with a variety of reagents to form heterocyclic rings.
A prominent example is the synthesis of quinoxaline (B1680401) derivatives. A patent describes a process where a related compound, N-cyclohexyl-2-amino-4-nitroaniline, is condensed with oxalic acid dihydrate to produce 1-cyclohexyl-6-nitro-quinoxaline-2,3(1H,4H)-dione. google.com Quinoxalines are an important class of heterocycles known for their wide range of applications. google.com This demonstrates how the N-cyclohexyl-aniline framework can be directly incorporated into a functional heterocyclic system. The general strategy of condensing ortho-phenylenediamines with 1,2-dicarbonyl compounds is a fundamental method for creating quinoxaline and phenazine (B1670421) rings. chalmers.se
Table 2: Heterocycle Synthesis from an N-cyclohexyl-aniline Precursor
| Precursor | Reagent | Product | Heterocycle Class | Reference |
|---|---|---|---|---|
| N-cyclohexyl-2-amino-4-nitroaniline | Oxalic acid dihydrate | 1-cyclohexyl-6-nitro-quinoxaline-2,3(1H,4H)-dione | Quinoxaline | google.com |
Potential in Functional Materials
The electronic and structural characteristics of this compound suggest its potential for use in the development of advanced functional materials. The interplay between the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring creates a "push-pull" system, which is a common motif in materials with interesting optical and electronic properties.
Furthermore, theoretical studies on related molecules, such as N-cyclohexylacrylamide, have shown that the cyclohexyl group makes a significant contribution to the molecular orbital structure, which is a critical factor in determining the conductivity and electronic properties of a material. bibliotekanauki.pl This suggests that the cyclohexyl moiety in this compound could be used to strategically modify the electronic and morphological properties of organic semiconductors.
Non-linear optical (NLO) materials are crucial for applications in telecommunications, optical switching, and signal processing. mdpi.com The archetypal molecule for second-order NLO activity is p-nitroaniline (PNA), which features a strong electron donor (amine) and acceptor (nitro group) connected by a conjugated π-system (the phenyl ring). researchgate.net This "push-pull" architecture leads to a large molecular hyperpolarizability (β), a measure of NLO activity.
This compound shares this fundamental donor-acceptor structure. Although it is an ortho-substituted isomer, the electronic asymmetry endowed by the amine and nitro groups suggests it has intrinsic potential as an NLO-active molecule. Research into structurally similar compounds, like N-benzyl-2-methyl-4-nitroaniline (BNA), confirms that such molecules can form crystals with significant second-order NLO coefficients. dntb.gov.ua Theoretical calculations on related structures like N-cyclohexylacrylamide have also predicted a first-order hyperpolarizability ten times higher than that of urea (B33335), a standard reference material, further indicating that molecules containing the N-cyclohexylamide/aniline (B41778) motif can be good candidates for NLO materials. bibliotekanauki.pl
Table 3: Comparison of NLO-Relevant Structural Features
| Compound | Key Feature | NLO Potential | Reference |
|---|---|---|---|
| p-Nitroaniline | Classic "push-pull" structure | High, but limited by crystal packing | researchgate.net |
| N-benzyl-2-methyl-4-nitroaniline | Asymmetric nitroaniline derivative | Forms NLO-active crystals | dntb.gov.ua |
| This compound | Donor-acceptor system with bulky alkyl group | Theoretical potential for NLO activity | - |
| N-cyclohexylacrylamide | N-cyclohexyl substituted amide | Calculated to have high hyperpolarizability | bibliotekanauki.pl |
Nucleating agents are additives that accelerate the crystallization of polymers, leading to improved mechanical properties and reduced processing cycle times. dergipark.org.trgoogle.com Effective nucleating agents typically have specific structural features that allow for a good epitaxial match with the growing polymer crystals. tappi.org
While there is no direct documented use of this compound as a nucleating agent, its structural components merit a discussion of its potential in this role. Known nucleating agents are often complex organic molecules such as dicarboxylate salts or amides. For example, N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide is a known β-nucleating agent for polypropylene. The presence of the cyclohexyl group in this compound is a feature it shares with some established nucleating agents. Upon chemical modification, such as the reduction of the nitro group and subsequent reaction to form amide or other functionalities, it is conceivable that derivatives of this compound could be designed to act as nucleating agents. However, its efficacy would depend heavily on the final molecular structure, its thermal stability at polymer processing temperatures, and its dispersibility within the polymer matrix. dergipark.org.tr
Catalysis and Reaction Development
The strategic importance of this compound lies in its utility as a starting material for catalysts that drive crucial chemical reactions. Its derivatives have shown significant promise in both metal-catalyzed cross-coupling reactions and in the conceptual design of new organocatalysts.
Ligand Design for Metal-Catalyzed Reactions
The transformation of this compound into specialized ligands is a key area of research, particularly for palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. acs.org The development of phosphine (B1218219) ligands, a cornerstone of modern catalysis, has benefited from precursors derived from the this compound framework. beilstein-journals.org
A notable advancement involves the synthesis of novel dialkylarylphosphine urea ligands. researchgate.net The synthetic pathway to these ligands showcases the chemical versatility of the this compound structure. The process begins with the synthesis of an intermediate which, upon chemoselective reduction of the nitro group using tin(II) chloride dihydrate, leads to a dianiline derivative. researchgate.net A particularly interesting and serendipitous discovery during this synthesis was an unusual N-to-N cyclohexyl migration, where the cyclohexyl group moves from one nitrogen atom to the newly formed amino group. researchgate.net This rearrangement highlights the dynamic nature of the molecule and provides a unique route to the targeted ligand scaffold.
Following the installation of a urea subunit and methylation, a final lithiation and capture with a dialkylphosphine chloride yields the desired dialkylarylphosphine urea ligands. researchgate.net These ligands, when complexed with palladium, form highly active catalysts for a range of cross-coupling reactions.
Research Findings:
The efficacy of these newly designed ligands has been demonstrated in several palladium-catalyzed reactions, as detailed in the table below. The ligands facilitate the formation of carbon-carbon and carbon-nitrogen bonds with moderate to high yields, underscoring the successful translation of the structural features of the this compound precursor into a highly functional catalytic system. researchgate.net
| Reaction Type | Aryl Halide | Coupling Partner | Ligand | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | 4-Bromotoluene | Phenylboronic acid | L1 | 85 |
| Suzuki Coupling | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | L1 | 78 |
| Buchwald-Hartwig Amination | 4-Bromotoluene | Morpholine | L2 | 92 |
| Buchwald-Hartwig Amination | 1-Bromo-4-methoxybenzene | N-Methylaniline | L2 | 88 |
Table 1: Performance of Dialkylarylphosphine Urea Ligands (L1 and L2) Derived from an this compound Precursor in Palladium-Catalyzed Cross-Coupling Reactions. researchgate.net
The success of these ligands is attributed to the combination of the electron-donating dialkylarylphosphine group and the hydrogen-bonding capability of the urea moiety, features that originate from the initial design starting with a molecule related to this compound.
Organocatalysis and Enabling Novel Chemical Transformations
While direct use of this compound as an organocatalyst is not extensively documented, its structure is highly suggestive of its potential as a precursor for bifunctional organocatalysts. Organocatalysis, which uses small organic molecules to accelerate chemical reactions, often relies on catalysts that possess both a basic (e.g., an amine) and an acidic (e.g., a hydrogen-bond donor) site. researchgate.net
The structure of this compound, once the nitro group is reduced to an amine, provides a 1,2-phenylenediamine scaffold. This diamine system is a common feature in the design of bifunctional organocatalysts. For instance, camphor-derived diamines have been reacted with 2-fluoronitrobenzene (a related electrophile) to create nitroaniline derivatives, which are then reduced to form the core of a bifunctional organocatalyst. researchgate.net These catalysts have proven effective in asymmetric Michael additions.
By analogy, this compound is an ideal starting point for creating a new class of chiral organocatalysts. The existing cyclohexyl group provides steric bulk, which can be crucial for inducing stereoselectivity. The two nitrogen atoms of the corresponding diamine can be differentially functionalized. One nitrogen can act as a basic site or a handle for attaching a chiral auxiliary, while the other can be converted into a hydrogen-bond donor group, such as a thiourea (B124793), squaramide, or enaminone.
Hypothetical Organocatalyst Synthesis and Application:
Reduction: The nitro group of this compound is reduced to an amine, yielding N-cyclohexyl-1,2-phenylenediamine.
Functionalization: The primary amine of this diamine can be selectively reacted with an isothiocyanate or a squarate ester to install a hydrogen-bonding moiety.
Catalytic Application: The resulting bifunctional molecule could be a potent organocatalyst for reactions such as the asymmetric Michael addition of dicarbonyl compounds to nitro-olefins, a key carbon-carbon bond-forming reaction.
The catalyst would operate by a dual-activation mechanism. The basic amine site would deprotonate the dicarbonyl compound to form a nucleophilic enolate, while the hydrogen-bonding moiety would activate the nitro-olefin electrophile, bringing the two reactants together in a well-defined, chiral environment to control the stereochemical outcome of the reaction. While this remains a conceptual application, the foundational chemistry of this compound strongly supports its potential in this innovative area of catalysis.
Environmental Fate and Degradation Mechanisms Mechanistic Focus
Abiotic Transformation Pathways
Abiotic degradation involves non-biological processes such as photochemical reactions and hydrolysis, which can break down chemical compounds in the environment.
Photochemical degradation, or photolysis, is a key process driven by the absorption of light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds, this can lead to their transformation into various byproducts. nih.gov
In aquatic and atmospheric environments, N-cyclohexyl-2-nitroaniline is expected to undergo photochemical reactions. The primary mechanism for related compounds, such as N-nitrosamines, involves the fission of the nitrogen-nitrogen bond upon exposure to light. acs.org For N-nitroanilines, photolysis can lead to the formation of various degradation products through complex reaction pathways. nih.gov The presence of dissolved organic matter in water can influence these reactions, sometimes acting as a photosensitizer that accelerates degradation, or conversely, as a light screen that slows it down. fisheries.org
The degradation of similar nitroaromatic compounds can be initiated by the absorption of a photon, leading to an excited state. This excited molecule can then undergo various reactions, including photoionization, photodissociation, or reaction with other molecules like water or oxygen. nih.gov For instance, the photodegradation of nifedipine, another nitroaromatic compound, involves complex structural rearrangements. nih.gov Similarly, the transformation of the nitro group to a nitroso group is a known photochemical pathway for compounds like metronidazole. nih.gov While direct photolysis is a potential pathway, indirect photolysis involving reactive species like hydroxyl radicals (•OH) and singlet oxygen, which are themselves generated by sunlight in natural waters, is often a dominant degradation mechanism for many organic pollutants. fisheries.org
Potential Photochemical Degradation Reactions
| Reaction Type | Description | Relevance to this compound |
|---|---|---|
| Direct Photolysis | The molecule directly absorbs light energy, leading to bond cleavage. The N-C (aniline) or C-N (nitro) bonds could be susceptible. | Likely to occur, given the aromatic and nitro functional groups which absorb UV light. |
| Indirect Photolysis | Reaction with photochemically generated reactive species like hydroxyl radicals (•OH). | A significant pathway in natural waters where dissolved organic matter and nitrate (B79036) can produce •OH. |
| Nitro Group Reduction | The nitro group (-NO₂) is photochemically reduced to a nitroso (-NO) or amino (-NH₂) group. | A common reaction for nitroaromatic compounds under irradiation. nih.gov |
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis is a key factor in its environmental persistence in water and soil.
Generally, aromatic amines are resistant to hydrolysis under typical environmental pH conditions. nih.gov The carbon-nitrogen bond of the amine group in aniline (B41778) derivatives is relatively stable. While amides can undergo hydrolysis, the secondary amine in this compound is not expected to be readily hydrolyzed. However, the presence of the electron-withdrawing nitro group could potentially influence the electronic structure of the aromatic ring, though significant abiotic hydrolysis is not anticipated to be a primary degradation pathway. nih.govacs.org Some studies on related compounds indicate that hydrolysis, when it occurs, is often an enzymatic process rather than a purely chemical one. rsc.org
Hydrolytic Stability of Related Functional Groups
| Functional Group | General Hydrolytic Stability | Expected Stability for this compound |
|---|---|---|
| Secondary Aromatic Amine | Generally stable to abiotic hydrolysis. nih.gov | High |
| Nitro-Aromatic Bond | Generally stable to hydrolysis. | High |
Biotic Transformation Pathways
Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms such as bacteria and fungi. ethernet.edu.et This is a crucial route for the removal of many organic pollutants from the environment.
The microbial degradation of nitroaromatic compounds is a widely studied field. cswab.org Bacteria and fungi have evolved diverse strategies to metabolize these substances, often using them as a source of carbon, nitrogen, and energy. ethernet.edu.etcswab.org
For this compound, two principal microbial attack points are the nitro group and the aromatic ring.
Reductive Pathway : Under anaerobic (oxygen-deficient) conditions, the most common initial step is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. researchgate.netresearchgate.net This results in the formation of N-cyclohexyl-1,2-diaminobenzene. Aromatic amines are generally more amenable to further degradation than their nitroaromatic precursors. oup.com
Oxidative Pathway : Under aerobic (oxygen-rich) conditions, bacteria can employ oxygenase enzymes to attack the aromatic ring. nih.gov Monooxygenases or dioxygenases can hydroxylate the ring, leading to the formation of catechol-like intermediates. nih.govnih.gov These intermediates can then undergo ring cleavage, breaking down the aromatic structure into aliphatic acids that can be funneled into central metabolic pathways like the Krebs cycle. acs.orgnih.gov In some cases, the nitro group can be removed as nitrite (B80452) during the initial oxidative attack. nih.govnih.gov
For example, studies on 2-chloro-4-nitroaniline (B86195) have shown that different bacterial strains can initiate degradation by either reducing the nitro group first or by removing the chlorine substituent. nih.gov The degradation of 2-nitroaniline (B44862) itself has been found to be slow, suggesting it can be persistent in some environments. oecd.org
The biotransformation of foreign compounds (xenobiotics) is catalyzed by specific enzymes. mhmedical.comopenaccessjournals.com These enzymatic reactions are typically classified into Phase I (functionalization) and Phase II (conjugation) reactions. mhmedical.comresearchgate.net
Phase I Enzymes : These enzymes introduce or expose functional groups like hydroxyl (-OH) or amino (-NH₂). mhmedical.com For this compound, key Phase I enzymes would include:
Nitroreductases : These are flavoenzymes that catalyze the reduction of the nitro group, a critical first step in the anaerobic degradation pathway. oup.com They are widespread in bacteria and are crucial for the transformation of many nitroaromatic compounds. oup.com
Cytochrome P450 Monooxygenases (CYPs) : This is a large family of enzymes that can catalyze various oxidative reactions, including the hydroxylation of aromatic rings or the N-dealkylation of the cyclohexyl group. wikilectures.eu This is a primary mechanism for metabolizing xenobiotics in many organisms. mhmedical.com
Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols, which are precursors to catechols and subsequent ring cleavage. acs.org
Phase II Enzymes : These enzymes conjugate the modified xenobiotic with an endogenous molecule to increase its water solubility and facilitate its excretion or further breakdown. researchgate.net
Glutathione (B108866) S-Transferases (GSTs) : These enzymes could conjugate glutathione to the aromatic ring, particularly if it has been activated by a Phase I reaction, marking it for further metabolism. nih.gov
N-acetyltransferases : If the nitro group is reduced to an amino group, this enzyme could acetylate it, a common step in the metabolism of aromatic amines. wikilectures.eu
Key Enzymes in the Potential Biotransformation of this compound
| Enzyme Class | Reaction Catalyzed | Potential Role in Degradation |
|---|---|---|
| Nitroreductases | Reduction of nitro group (-NO₂) to amino group (-NH₂) | Initial step in anaerobic degradation. oup.com |
| Cytochrome P450s | Oxidation (e.g., hydroxylation of aromatic or cyclohexyl ring, N-dealkylation) | Aerobic degradation and detoxification. wikilectures.eu |
| Dioxygenases | Incorporation of O₂ into the aromatic ring | Initiation of aerobic ring cleavage pathway. acs.org |
| Glutathione S-Transferases | Conjugation with glutathione | Phase II detoxification. nih.gov |
***
Q & A
Basic: What are the optimized synthetic routes for N-cyclohexyl-2-nitroaniline, and how do reaction conditions influence yield?
Answer:
this compound can be synthesized via nucleophilic substitution using 2-nitroaniline and cyclohexylating agents. Two methods are documented:
- Procedure A : Reacting 2-nitroaniline (1.00 mmol) for 21 hours, followed by purification via column chromatography (cyclohexane–EtOAc, 50:1), yielding 74% .
- Procedure B : A shorter reaction time (30 min) with adjusted solvent ratios (cyclohexane–EtOAc, 80:1) improves yield to 94% .
Key considerations : Reaction time and solvent polarity critically impact yield. Longer reaction times may favor side reactions, while optimized solvent gradients enhance purity during chromatography.
Basic: How is structural confirmation of this compound achieved experimentally?
Answer:
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR identify substituent patterns (e.g., cyclohexyl protons at δ ~1.2–2.0 ppm and aromatic nitro groups).
- High-Resolution Mass Spectrometry (HRMS) : Matches experimental molecular ion peaks with calculated values (e.g., [M+H]⁺ at m/z 221.12) .
- Melting Point Analysis : Consistency with literature values (bright-orange solid, distinct mp range) ensures purity .
Advanced: How can computational methods optimize the synthesis or reactivity of this compound?
Answer:
Density-functional theory (DFT) can model electronic properties and reaction pathways. For example:
- Exchange-energy functionals (e.g., Becke’s 1988 gradient-corrected functional) predict electron density distributions, aiding in understanding substituent effects on aromatic nitro groups .
- Transition-state analysis : Simulates intermediates in reactions like Suzuki couplings (e.g., formation of imidazo[1,2-a]pyrazine derivatives), guiding catalyst selection and solvent optimization .
Advanced: What methodological challenges arise in using this compound in cross-coupling reactions?
Answer:
In Suzuki-Miyaura couplings (e.g., synthesis of imidazo[1,2-a]pyrazine hybrids), key challenges include:
- Steric hindrance : The bulky cyclohexyl group may slow transmetallation. Mitigation: Use polar solvents (e.g., CH₃CN/H₂O) and Pd(PPh₃)₄ catalysts to enhance reactivity .
- Nitro group stability : Under basic conditions, nitro groups may undergo reduction. Controlled pH (K₂CO₃) and inert atmospheres prevent side reactions .
Advanced: How do structural modifications of this compound influence its biological or material applications?
Answer:
- Biological activity : Cyclohexyl groups enhance lipophilicity, potentially improving membrane permeability. Analogous compounds (e.g., N-cyclohexyl-N-nitro derivatives) show promise in medicinal chemistry, though specific bioactivity data for this compound are lacking .
- Material science : Nitroaromatic derivatives are precursors for conductive polymers. Functionalization (e.g., introducing electron-withdrawing groups) can tune electronic properties for optoelectronic applications .
Basic: What are the stability and handling protocols for this compound in laboratory settings?
Answer:
- Storage : Store in amber vials at room temperature, away from light and moisture to prevent nitro group degradation .
- Safety : Limited ecotoxicological data exist. Handle with PPE (gloves, goggles) in fume hoods, adhering to NIH guidelines for hazardous organics .
Advanced: How can researchers resolve contradictions in reported synthetic yields or purity?
Answer:
- Reproducibility checks : Compare chromatography conditions (e.g., column dimensions, solvent gradients) across studies. For example, Procedure B’s shorter reaction time and finer solvent tuning explain higher yields vs. Procedure A .
- Analytical validation : Use orthogonal techniques (e.g., HPLC alongside NMR) to detect impurities. Discrepancies in mp or HRMS signals indicate incomplete purification .
Advanced: What are the unexplored research avenues for this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
